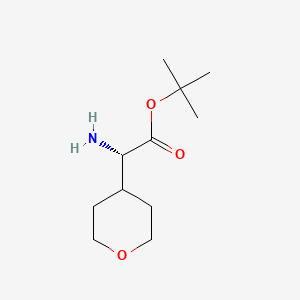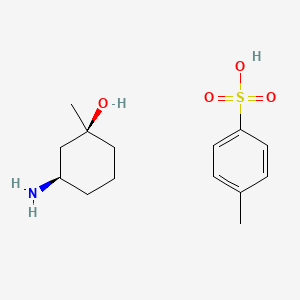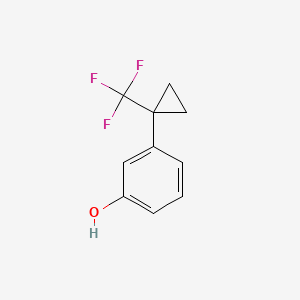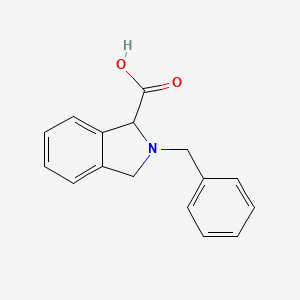
2-benzyl 1-tert-butyl (2R,4R)-4-bromopyrrolidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzyl 1-tert-butyl (2R,4R)-4-bromopyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromine atom at the 4th position of the pyrrolidine ring, along with benzyl and tert-butyl ester groups at the 2nd and 1st positions, respectively. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl 1-tert-butyl (2R,4R)-4-bromopyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Bromine Atom: The bromine atom is introduced at the 4th position of the pyrrolidine ring through a bromination reaction using reagents such as N-bromosuccinimide (NBS).
Protection of Carboxyl Groups: The carboxyl groups are protected by converting them into benzyl and tert-butyl esters using benzyl bromide and tert-butyl bromide, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes precise control of temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
化学反应分析
Types of Reactions
2-benzyl 1-tert-butyl (2R,4R)-4-bromopyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while reduction reactions can produce alcohol derivatives.
科学研究应用
2-benzyl 1-tert-butyl (2R,4R)-4-bromopyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Biological Studies: Used in studies to understand the biological activity and interactions of pyrrolidine derivatives.
Industrial Applications: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-benzyl 1-tert-butyl (2R,4R)-4-bromopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- 2-O-benzyl 1-O-tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- ®-Tert-butyl 2-cyclopropylpiperazine-1-carboxylate
Uniqueness
2-benzyl 1-tert-butyl (2R,4R)-4-bromopyrrolidine-1,2-dicarboxylate is unique due to the presence of the bromine atom at the 4th position, which imparts distinct reactivity and properties compared to similar compounds
属性
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2R,4R)-4-bromopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(21)19-10-13(18)9-14(19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRCQFJSGVBVKN-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Difluoromethyl)phenyl]benzoic acid](/img/structure/B8211536.png)



![4-[1-(Trifluoromethyl)cyclopropyl]phenol](/img/structure/B8211572.png)

![2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl](/img/structure/B8211585.png)

![[(2S,5S)-5-aminooxan-2-yl]methanol](/img/structure/B8211608.png)



